
Sec-butyl acetate
Overview
Description
Sec-butyl acetate, also known as butan-2-yl acetate, is an ester commonly used as a solvent in various industrial applications. It is a clear, flammable liquid with a fruity odor. This compound is particularly valued for its effectiveness in the production of acyclic polymers, vinyl resins, and nitrocellulose .
Preparation Methods
Sec-butyl acetate is primarily synthesized through the esterification of sec-butanol and acetic acid. The reaction is typically catalyzed by concentrated sulfuric acid. The process involves mixing acetic acid and sec-butanol in a specific ratio, followed by the addition of the catalyst. The reaction temperature and time are carefully controlled to optimize the yield and reaction rate. After the esterification, a dehydration step is performed to remove any remaining water, often using desiccants like molecular sieves or soda lime. The final product is then purified through distillation and refining processes .
Chemical Reactions Analysis
Hydrolysis Reactions
sec-Butyl acetate undergoes hydrolysis via esterases or acidic/basic conditions to yield acetic acid and sec-butanol. The reaction rate depends on steric and enzymatic factors:
Hydrolysis Rates of Butyl Acetate Isomers
Isomer | Hydrolysis Rate (nmol/mg protein) | Source |
---|---|---|
n-Butyl acetate | 77 ± 3 | |
Isobutyl acetate | 67 ± 3 | |
This compound | 62 ± 3 | |
tert-Butyl acetate | 42 ± 2 |
-
Mechanism : Hydrolysis occurs through nucleophilic acyl substitution, with water or hydroxide ions attacking the carbonyl carbon. Steric hindrance from the sec-butyl group slightly reduces reactivity compared to linear isomers .
-
Biological Hydrolysis : In vivo, esterases rapidly metabolize this compound to acetic acid and sec-butanol, which is further oxidized to ethyl methyl ketone .
Key Synthetic Reaction
Reactant | ΔrH° (kJ/mol) | Conditions | Source |
---|---|---|---|
Ketene + sec-Butanol | -144.5 | Liquid phase, 25°C |
-
This exothermic reaction proceeds efficiently under mild conditions, with ketene showing higher reactivity than acetic acid .
Oxidation and Combustion
This compound exhibits flammability (flash point: 16–62°C) and reacts vigorously with strong oxidizers:
Combustion Products
Conditions | Major Products | Byproducts | Source |
---|---|---|---|
Complete Combustion | CO₂, H₂O | None | |
Incomplete Combustion | CO, Soot | Acetic acid |
-
Oxidative Stability : Reacts with nitric acid or ozone to form peroxides, necessitating storage in inert atmospheres .
Thermal Decomposition
At elevated temperatures (>390°C), this compound decomposes into reactive intermediates:
Pyrolysis Products
Temperature Range | Primary Products | Secondary Products | Source |
---|---|---|---|
390–500°C | Ketene, sec-Butanol | CO, CH₄ | |
>500°C | Acetyl radicals, Alkenes | Polycyclic aromatics |
-
Mechanism : Homolytic cleavage of C–O bonds generates radicals, leading to complex degradation pathways .
Reactions with Nucleophiles
This compound participates in transesterification and acid-catalyzed reactions:
Transesterification Example
Scientific Research Applications
Sec-butyl acetate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is employed in the preparation of biological samples for analysis.
Medicine: It is used in the formulation of certain pharmaceuticals and as a solvent in drug delivery systems.
Industry: this compound is widely used in the production of coatings, adhesives, and inks. .
Mechanism of Action
The primary mechanism of action of sec-butyl acetate involves its role as a solvent. It dissolves various substances, facilitating chemical reactions and processes. In biological systems, this compound can interact with cell membranes and proteins, altering their structure and function. This interaction can affect cellular processes and pathways, leading to various biological effects .
Comparison with Similar Compounds
Sec-butyl acetate is one of several butyl acetate isomers, including:
n-Butyl acetate: Used as a solvent in the production of lacquers and paints.
Isobutyl acetate: Commonly used in the manufacture of perfumes and flavorings.
tert-Butyl acetate: Used as a solvent in coatings and adhesives.
Compared to its isomers, this compound is unique in its specific applications and properties. It has a distinct boiling point, solubility, and reactivity profile, making it suitable for particular industrial and research applications .
Biological Activity
Sec-butyl acetate (CAS Number 105-46-4) is an organic compound widely used as a solvent in various industrial applications. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article delves into the biological effects, metabolism, toxicology, and relevant case studies associated with this compound.
This compound is a colorless liquid with a fruity odor, soluble in organic solvents but only slightly soluble in water. It has a molecular formula of CHO and a molecular weight of 116.16 g/mol.
Metabolism and Pharmacokinetics
Upon exposure, this compound is absorbed through the lungs, gastrointestinal tract, and skin. Once in the body, it undergoes hydrolysis by unspecific esterases to form acetic acid and sec-butanol. The latter is further metabolized to ethyl methyl ketone, which is then excreted via urine or exhalation .
Hydrolysis Rates
The hydrolysis rates of various butyl acetate isomers have been studied, revealing that this compound has a hydrolysis rate of 62 ± 3 nmol/mg protein . This rate indicates its metabolic processing speed compared to other isomers:
Isomer | Hydrolysis Rate (nmol/mg protein) |
---|---|
n-butyl acetate | 77 ± 3 |
isobutyl acetate | 67 ± 3 |
This compound | 62 ± 3 |
tert-butyl acetate | 42 ± 2 |
Acute and Chronic Effects
This compound can cause irritation of the skin, eyes, and respiratory tract upon exposure. Symptoms include coughing, difficulty breathing, headache, nausea, dizziness, and even loss of consciousness at high concentrations . Chronic exposure may lead to skin conditions such as cracking and drying .
Genotoxicity
Studies indicate that this compound does not exhibit genotoxic properties. Tests conducted on its metabolites, such as sec-butanol and acetic acid, showed negative results in various assays including the Ames test . This suggests that this compound is unlikely to pose a significant risk for genetic damage.
Industrial Exposure
A case study involving workers in industries using this compound highlighted acute respiratory symptoms following high exposure levels. Monitoring revealed that concentrations exceeded recommended occupational exposure limits (OELs), leading to recommendations for improved ventilation and protective equipment usage .
Animal Studies
In animal studies focusing on developmental toxicity, no significant effects were observed at lower exposure levels; however, high doses resulted in maternal toxicity characterized by reduced food consumption and weight gain . These findings underscore the importance of adhering to safety guidelines to minimize exposure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity sec-butyl acetate, and how can purity be validated experimentally?
- Methodological Answer : this compound is typically synthesized via esterification of sec-butanol with acetic acid, catalyzed by sulfuric acid or ion-exchange resins. To ensure high purity, fractional distillation under reduced pressure (40–60°C at 20 kPa) is recommended. Validate purity using gas chromatography (GC) with flame ionization detection (FID), comparing retention times against certified standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with peaks at δ 2.05 ppm (acetate methyl) and δ 4.85 ppm (CH-O) in ¹H NMR .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight containers away from oxidizers (e.g., peroxides), strong acids/bases, and ignition sources. Use explosion-proof refrigeration for long-term storage .
- Exposure Control : Use fume hoods to limit inhalation risks (TLV: 200 ppm). Employ nitrile gloves and chemical-resistant aprons to prevent dermal contact, which can cause irritation or dermatitis .
- Emergency Measures : In case of spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Contaminated materials must be disposed of as hazardous waste .
Q. How can researchers accurately measure the physical properties (e.g., density, vapor pressure) of this compound?
- Methodological Answer :
- Density : Use a calibrated pycnometer at 25°C, ensuring temperature control within ±0.1°C. Reported density: 0.883 g/cm³ .
- Vapor Pressure : Employ a static method with a mercury manometer or dynamic gas saturation technique. At 25°C, vapor pressure is ~12 mmHg .
- Solubility : Determine via shake-flask method in water (solubility: 0.6% w/w) and common organic solvents (e.g., ethanol, ether) using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can thermodynamic inconsistencies in vapor-liquid equilibrium (VLE) data for this compound systems be resolved?
- Methodological Answer : Apply the Van Ness consistency test to experimental VLE data for binary systems (e.g., this compound + sec-butanol). Use the NRTL or UNIQUAC models to correlate activity coefficients. For quaternary systems (e.g., with ionic liquids like [EMIm][OAc]), optimize binary interaction parameters using regression algorithms (e.g., Marquardt method) to minimize residuals between experimental and calculated values .
Q. What entrainers are effective in breaking the this compound/sec-butanol azeotrope, and how do ionic liquids enhance separation efficiency?
- Methodological Answer :
- Traditional Entrainers : N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) increase relative volatility by disrupting hydrogen bonding. Optimal DMF concentration: 20–30 wt% .
- Ionic Liquids (ILs) : [EMIm][OAc] mixed with DMSO (1:1 mass ratio) enhances selectivity by up to 40% compared to DMF alone. ILs reduce energy demand in extractive distillation by lowering reboiler duty .
- Process Design : Simulate distillation columns using Aspen Plus® with NRTL parameters. Validate with pilot-scale experiments at 101.3 kPa .
Q. What analytical strategies address contradictions in reported degradation pathways of this compound under environmental conditions?
- Methodological Answer :
- Hydrolysis Studies : Conduct pH-dependent experiments (pH 3–10) at 25–50°C. Monitor acetate formation via ion chromatography. Half-life in water: ~7 days at pH 7 .
- Photodegradation : Use a solar simulator (UV-A/B) with TiO₂ catalysts. Analyze intermediates (e.g., acetic acid, acetone) via LC-MS/MS. Quantum yield calculations require actinometry .
- Microbial Degradation : Perform batch tests with activated sludge. Quantify biodegradation via COD reduction and GC-MS identification of metabolites .
Q. Data Analysis and Reproducibility
Q. How should researchers validate spectroscopic data for this compound in complex matrices?
- Methodological Answer :
- GC-MS : Use splitless injection (250°C) with a DB-5MS column. Characteristic ions: m/z 43 (CH₃CO⁺), 61 (CH₃COO⁺), and 73 (C₄H₉⁺). Confirm identity via NIST library match (≥85%) .
- FTIR : Calibrate using ATR mode. Key peaks: 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ester). Subtract solvent background (e.g., hexane) .
Q. What statistical methods are recommended for analyzing toxicity data discrepancies across in vitro and in vivo studies?
- Methodological Answer : Apply Bland-Altman plots to assess agreement between LC₅₀ values (e.g., rat inhalation vs. human cell lines). Use multivariate ANOVA to account for covariates like exposure duration and solvent purity (≥99% for in vitro assays) .
Q. Tables for Key Data
Entrainer Performance | Relative Volatility (α) | Energy Savings |
---|---|---|
DMF (20 wt%) | 1.8 | 15% |
[EMIm][OAc] + DMSO (1:1) | 2.5 | 30% |
Properties
IUPAC Name |
butan-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)8-6(3)7/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKVNWZUADLDEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2, Array | |
Record name | SEC-BUTYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8346 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | sec-BUTYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047612 | |
Record name | Butan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Watery colorless liquid with a pleasant, fruity odor. Floats on water. Produces irritating vapor. (USCG, 1999), Colorless liquid with a pleasant, fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor. | |
Record name | SEC-BUTYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8346 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | sec-Butyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/322 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | sec-BUTYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | SEC-BUTYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/33 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | sec-Butyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
234 °F at 760 mmHg (USCG, 1999), 112 °C, 234 °F | |
Record name | SEC-BUTYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8346 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SEC-BUTYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | sec-BUTYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | SEC-BUTYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/33 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | sec-Butyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
62 °F (USCG, 1999), 31 °C, 31 °C (88 °F) (open cup), 62 °F (closed cup), 17 °C c.c., 62 °F | |
Record name | SEC-BUTYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8346 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | sec-Butyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/322 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | SEC-BUTYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | sec-BUTYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | SEC-BUTYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/33 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | sec-Butyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.8 % (NIOSH, 2023), Miscible with alcohol and ether, Soluble ethanol, ethyl ether; slightly soluble in carbon tetrachloride, In water, 6200 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.8, 0.8% | |
Record name | SEC-BUTYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8346 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | SEC-BUTYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | sec-BUTYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | sec-Butyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.872 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8748 g/cu cm at 20 °C, Relative density (water = 1): 0.87, 0.872, 0.86 | |
Record name | SEC-BUTYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8346 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | SEC-BUTYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | sec-BUTYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | SEC-BUTYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/33 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | sec-Butyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.0 (Air = 1), Relative vapor density (air = 1): 4.0 | |
Record name | SEC-BUTYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | sec-BUTYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
51.7 mmHg (USCG, 1999), 17.0 [mmHg], 17 mm Hg at 20 °C /ext/, Vapor pressure, kPa at 20 °C: 1.33, 10 mmHg | |
Record name | SEC-BUTYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8346 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | sec-Butyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/322 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | SEC-BUTYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | sec-BUTYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | SEC-BUTYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/33 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | sec-Butyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Acetic acid up to 0.2% | |
Record name | SEC-BUTYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
105-46-4 | |
Record name | SEC-BUTYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8346 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | sec-Butyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | sec-Butyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SEC-BUTYL ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8034 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 1-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sec-butyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEC-BUTYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVH2QII6CG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SEC-BUTYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | sec-BUTYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | SEC-BUTYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/33 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetic acid, sec-butyl ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/AF709C20.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-100 °F (USCG, 1999), -98.9 °C, -99 °C, -100 °F | |
Record name | SEC-BUTYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8346 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | SEC-BUTYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | sec-BUTYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | SEC-BUTYL ACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/33 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | sec-Butyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0073.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.